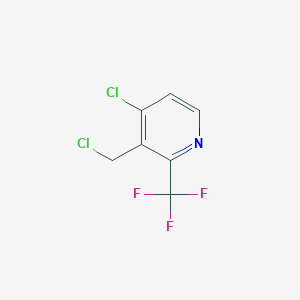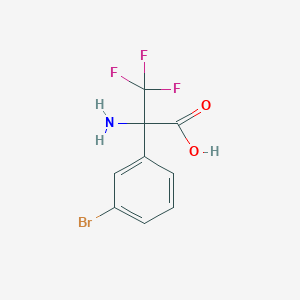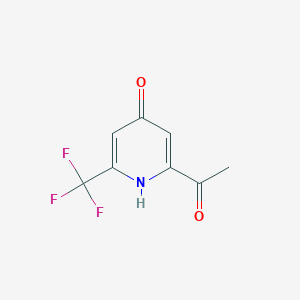
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of fine chemicals and research chemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar structure but different position of the trifluoromethyl group.
1-(4-Hydroxy-6-(methyl)pyridin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Hydroxy-6-(chloromethyl)pyridin-2-yl)ethan-1-one: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
2-acetyl-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(14)3-7(12-6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Clé InChI |
HWRPXPZPXRCUID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
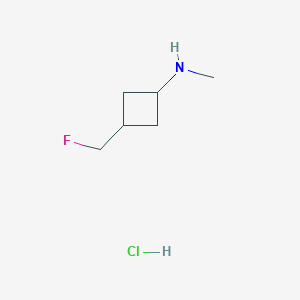


![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
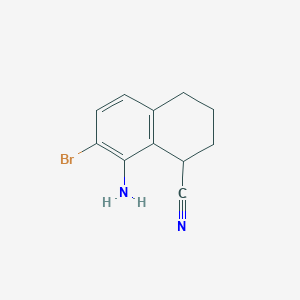
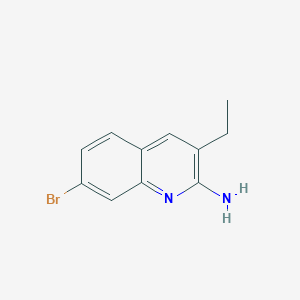
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
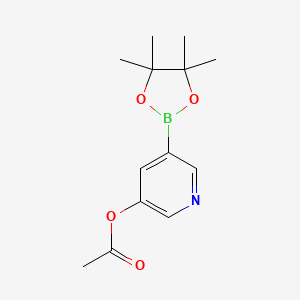

![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
